molecular formula C18H21FN2O2 B1385131 N-(5-Amino-2-fluorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide CAS No. 1020057-25-3

N-(5-Amino-2-fluorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide

Cat. No.: B1385131
CAS No.: 1020057-25-3
M. Wt: 316.4 g/mol
InChI Key: SBZDTCNOPYLLFD-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by the presence of an amino group, a fluorine atom, and a tert-butyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Acylation: The resulting 5-amino-2-fluoroaniline is then acylated with 2-[4-(tert-butyl)-phenoxy]acetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Pharmacology: The compound may be studied for its biological activity and potential as a drug candidate.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the amino and fluorine groups can influence its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Amino-2-chlorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(5-Amino-2-bromophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide: Similar structure but with a bromine atom instead of fluorine.

    N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

N-(5-Amino-2-fluorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(4-tert-butylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c1-18(2,3)12-4-7-14(8-5-12)23-11-17(22)21-16-10-13(20)6-9-15(16)19/h4-10H,11,20H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZDTCNOPYLLFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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